molecular formula C14H8N2O2 B421293 2,6-dimethylbenzo[1,2-b:4,5-b']difuran-3,7-dicarbonitrile

2,6-dimethylbenzo[1,2-b:4,5-b']difuran-3,7-dicarbonitrile

Cat. No.: B421293
M. Wt: 236.22g/mol
InChI Key: UVXZUUGRAGXFRV-UHFFFAOYSA-N
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Description

2,6-Dimethylfuro2,3-fbenzofuran-3,7-dicarbonitrile is a complex organic compound characterized by its unique furan and benzofuran rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethylfuro2,3-fbenzofuran-3,7-dicarbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethylfuro2,3-fbenzofuran-3,7-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

2,6-Dimethylfuro2,3-fbenzofuran-3,7-dicarbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of biological pathways and mechanisms.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Dimethylfuro2,3-fbenzofuran-3,7-dicarbonitrile involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, making it a valuable tool in research. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 2,6-dimethylfuro2,3-fbenzofuran-3,7-dicarboxylate
  • 3,7-Dihydrobenzo[1,2-b:4,5-b’]difuran-2,6-dione

Uniqueness

2,6-Dimethylfuro2,3-fbenzofuran-3,7-dicarbonitrile is unique due to its specific structural features and the presence of both furan and benzofuran rings

Properties

Molecular Formula

C14H8N2O2

Molecular Weight

236.22g/mol

IUPAC Name

2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarbonitrile

InChI

InChI=1S/C14H8N2O2/c1-7-11(5-15)9-3-14-10(4-13(9)17-7)12(6-16)8(2)18-14/h3-4H,1-2H3

InChI Key

UVXZUUGRAGXFRV-UHFFFAOYSA-N

SMILES

CC1=C(C2=CC3=C(C=C2O1)C(=C(O3)C)C#N)C#N

Canonical SMILES

CC1=C(C2=CC3=C(C=C2O1)C(=C(O3)C)C#N)C#N

Origin of Product

United States

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